molecular formula C10H12N6OS B12771630 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- CAS No. 135446-15-0

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo-

Cat. No.: B12771630
CAS No.: 135446-15-0
M. Wt: 264.31 g/mol
InChI Key: MHANBBVHSGNTAX-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopurines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters and purification techniques is crucial to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or purine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions . The presence of sulfur and other functional groups in its structure enhances its binding affinity and specificity towards target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 2,3,6,9-tetrahydro-9-methyl-6-propyl-3-thioxo- is unique due to its specific ring fusion pattern and the presence of sulfur, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

135446-15-0

Molecular Formula

C10H12N6OS

Molecular Weight

264.31 g/mol

IUPAC Name

9-methyl-6-propyl-3-sulfanylidene-2H-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C10H12N6OS/c1-3-4-15-7-6(14(2)5-11-7)8-12-13-9(18)16(8)10(15)17/h5H,3-4H2,1-2H3,(H,13,18)

InChI Key

MHANBBVHSGNTAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NNC(=S)N3C1=O)N(C=N2)C

Origin of Product

United States

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